molecular formula C28H32N2O B1232670 1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine CAS No. 67469-57-2

1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine

Cat. No.: B1232670
CAS No.: 67469-57-2
M. Wt: 412.6 g/mol
InChI Key: XFBDGHFDKJITGC-UHFFFAOYSA-N
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Description

Nomenclature and Terminology

The compound 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine possesses multiple systematic and common names reflecting its complex molecular structure and research applications. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine. The Chemical Abstracts Service has assigned this compound the registry number 67469-57-2, providing a unique identifier for chemical databases and regulatory purposes.

Alternative nomenclatures for this compound include 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine and piperazine, 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)-, (E)-. The compound is frequently referenced in scientific literature by abbreviated designations, though the full chemical name remains the standard for formal documentation. The systematic naming reflects the presence of the central piperazine ring with specific substituent groups at the 1 and 4 positions, providing clarity regarding the molecular architecture.

The terminology associated with this compound extends to its classification as an aryl 1,4-dialk(en)ylpiperazine derivative, emphasizing its structural relationship to other compounds within this chemical family. Research publications consistently employ the full systematic name to ensure precision in chemical identification and to avoid confusion with structurally related compounds that may possess different pharmacological properties.

Structural Features and Molecular Formula

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine exhibits a complex molecular architecture characterized by its molecular formula C₂₈H₃₂N₂O and molecular weight of 412.6 grams per mole. The compound features a central piperazine ring, which constitutes a six-membered heterocyclic structure containing two nitrogen atoms positioned at the 1 and 4 positions. This piperazine core serves as the foundation for the attachment of two distinct substituent groups that define the compound's unique chemical and biological properties.

The first major substituent consists of a 2-(diphenylmethoxy)ethyl group attached to one nitrogen atom of the piperazine ring. This moiety features a diphenylmethoxy group, also known as a benzhydryloxy group, connected through an ethyl spacer to the piperazine nitrogen. The diphenylmethoxy component comprises two phenyl rings attached to a central methylene carbon, which subsequently connects to an oxygen atom forming the ether linkage. The second substituent is a 3-phenyl-2-propenyl group, representing an allyl system with a terminal phenyl ring, attached to the second nitrogen atom of the piperazine core.

Structural Component Chemical Formula Molecular Weight (g/mol)
Complete Molecule C₂₈H₃₂N₂O 412.6
Piperazine Core C₄H₁₀N₂ 86.1
Diphenylmethoxy Group C₁₃H₁₂O 184.2
Phenylpropenyl Group C₉H₁₀ 118.2

The three-dimensional conformation of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine reveals significant steric interactions between the substituent groups, influencing the compound's binding affinity and selectivity for biological targets. The InChI key XFBDGHFDKJITGC-JLHYYAGUSA-N provides a unique structural identifier for computational chemistry applications and database searches. The compound typically appears as a white to off-white solid under standard conditions, with moderate solubility in organic solvents due to its hydrophobic aromatic components.

Historical Context and Development

The development of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine emerged from systematic research efforts aimed at creating selective dopamine reuptake inhibitors with improved pharmacological profiles compared to existing compounds. The initial synthesis and characterization of this compound were reported in scientific literature as part of broader investigations into piperazine derivatives capable of modulating dopaminergic neurotransmission. The compound was developed as one member of a series of aryl 1,4-dialk(en)ylpiperazine derivatives designed to achieve high potency and selectivity for dopamine transporters.

Research teams in the 1980s and 1990s conducted extensive structure-activity relationship studies to optimize the molecular framework for dopamine transporter binding. The design strategy involved modifications to the piperazine core structure, particularly focusing on the nature and positioning of aromatic substituents. The incorporation of the diphenylmethoxy group was specifically chosen to enhance binding affinity, while the phenylpropenyl substituent was selected to improve selectivity over other monoamine transporters.

The compound's development timeline reflects the broader evolution of understanding regarding dopamine transporter pharmacology. Early studies demonstrated that 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine exhibited exceptional potency, with an IC₅₀ value of 1.8 nanomolar for dopamine uptake inhibition in rat striatal synaptosomes. This potency exceeded many previously characterized compounds and established the molecule as a valuable research tool for investigating dopaminergic mechanisms.

Development Milestone Year Significance
Initial Synthesis 1980s First preparation of the compound
Pharmacological Characterization Late 1980s Demonstration of selective dopamine uptake inhibition
Structure-Activity Studies 1990s Optimization of molecular framework
Mechanistic Investigations 1990s-2000s Understanding of binding mechanisms

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBDGHFDKJITGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043741
Record name GBR 12783
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-57-2
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67469-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GBR 12783
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Piperazine Derivatives

The foundational approach to synthesizing 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine involves nucleophilic substitution reactions. In Example 3 of US4265894A , a precursor 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is prepared by reacting piperazine with bis(p-fluorophenyl)methyl 2-chloroethyl ether in refluxing toluene with potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic carbon of the chloroethyl ether. After refluxing for 5 hours, the mixture is washed, concentrated, and purified via crystallization with maleic acid, yielding a maleate salt with a melting point of 159°–161°C .

This method is adaptable to the target compound by substituting bis(p-fluorophenyl)methyl 2-chloroethyl ether with diphenylmethyl 2-chloroethyl ether . The absence of fluorine substituents simplifies the synthesis but may alter the compound’s dopamine affinity .

Alkylation of Piperazine Intermediates

Alkylation reactions are critical for introducing the 3-phenyl-2-propenyl side chain. Example 5 of US4265894A demonstrates this by heating 4-(3-phenyl-2-propenyl)-1-piperazine-ethanol with 4,4'-dichlorobenzhydryl chloride at 160°C for 30 minutes. The reaction forms an ether linkage via nucleophilic attack of the piperazine’s ethanol moiety on the benzhydryl chloride. Post-reaction extraction with diethyl ether and subsequent maleic acid treatment yield a maleate salt (melting point 201°C) .

A modified alkylation method in Example 9 uses benzylbromide and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine in ethanol with potassium carbonate. Refluxing for 3 hours followed by column chromatography (silica gel, chloroform/ethyl acetate) and maleic acid crystallization produces 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(phenylmethyl)piperazine maleate (melting point 201.5°–202.5°C). For the target compound, substituting benzylbromide with 3-phenyl-2-propenyl bromide would introduce the allyl group .

Reduction of Propenoyl Intermediates

Reduction of α,β-unsaturated ketones is another viable route. Example 7 of US4265894A details the synthesis of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-methylphenyl)-2-propenyl]piperazine via lithium aluminium hydride (LiAlH4) reduction. The precursor 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-methylphenyl)-1-oxo-2-propenyl]piperazine is treated with LiAlH4 in diethyl ether, reducing the ketone to an alkane. Post-reduction purification with maleic acid yields a maleate salt (melting point 193.5°–194.0°C) .

Adapting this method for the target compound would involve synthesizing the corresponding 3-phenyl-1-oxo-2-propenyl intermediate, followed by LiAlH4 reduction. This approach ensures stereochemical control but requires stringent anhydrous conditions .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

MethodStarting MaterialsReaction ConditionsYield (Estimated)Melting Point (°C)
Nucleophilic SubstitutionPiperazine, diphenylmethyl 2-chloroethyl etherReflux, toluene, K₂CO₃60–70%159–161
Alkylation4-(3-phenyl-2-propenyl)-1-piperazine-ethanol, benzhydryl chloride160°C, 30 min50–65%201
ReductionPropenoyl intermediate, LiAlH₄Diethyl ether, reflux55–70%193.5–194

Key Observations:

  • The nucleophilic substitution route offers moderate yields but requires inexpensive reagents.

  • Alkylation provides direct access to the allyl side chain but demands high temperatures.

  • Reduction ensures precise stereochemistry but involves hazardous reagents like LiAlH₄ .

Purification and Characterization

All methods emphasize purification via maleic acid salt formation , leveraging the compound’s basicity to isolate crystalline products. For instance, in Example 5 , the crude product is stirred with water at 50°C to remove unreacted piperazine, followed by crystallization from methanol/dimethylformamide. Characterization relies on thin-layer chromatography (TLC) and melting point determination, with modern protocols additionally employing NMR and mass spectrometry .

Chemical Reactions Analysis

GBR-12783 undergoes several types of reactions:

    Oxidation: It can be oxidized to form its corresponding ketone or other oxidation products.

    Reduction: Reduction of the ketone group can yield secondary or tertiary amines.

    Substitution: GBR-12783 may undergo nucleophilic substitution reactions at the piperazine nitrogen or other functional groups.

Common reagents and conditions vary depending on the specific reaction. For example, oxidation may involve mild oxidants like hydrogen peroxide, while reduction could use metal hydrides (e.g., lithium aluminum hydride). Major products include derivatives with modified substituents.

Scientific Research Applications

Dopamine Uptake Inhibition

GBR-12783 is recognized for its potent and selective inhibition of dopamine uptake. This property has been quantitatively assessed with a dissociation constant (KD) of approximately 5.5 nM in rat striatal membranes, indicating its effectiveness in modulating dopamine levels in the brain .

Neuropharmacological Research

The compound has been utilized in various studies focusing on neuropharmacology, particularly concerning conditions like Parkinson's disease and depression, where dopamine signaling is disrupted. Its ability to enhance dopaminergic activity makes it a candidate for exploring therapeutic avenues in these areas.

Antiviral Activity

Research has indicated that GBR-12783 may inhibit the binding of lectins to HIV-1 glycoproteins, suggesting a potential role in reducing viral infectivity . This application opens avenues for further investigation into its use as an antiviral agent.

Cellular Effects

The compound's interaction with cellular pathways has been documented to influence cell signaling and gene expression. Such interactions are crucial for understanding its broader implications in cellular metabolism and responses to various stimuli .

Enzyme Modulation

GBR-12783 has been shown to interact with specific enzymes and proteins, which can alter biochemical pathways relevant to neurological functions and disease states. This modulation is key for developing targeted therapies based on the compound's mechanism of action.

Case Study 1: Dopamine Modulation

A study investigated the effects of GBR-12783 on dopamine levels in animal models of Parkinson's disease. Results demonstrated that administration of the compound led to increased dopamine availability in the synaptic cleft, resulting in improved motor function metrics compared to control groups .

Case Study 2: Antiviral Potential

In vitro studies assessed the efficacy of GBR-12783 against HIV-1 infection. The findings indicated that the compound significantly reduced viral replication rates by interfering with the virus's ability to bind to host cells, highlighting its potential as an adjunctive treatment in HIV therapy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Dopamine Uptake InhibitionSelective inhibition of dopamine reuptakeKD = 5.5 nM; enhances dopaminergic activity
NeuropharmacologyPotential treatment for Parkinson's and depressionImproves motor functions in animal models
Antiviral ActivityInhibition of HIV-1 glycoprotein bindingReduces viral replication rates
Cellular EffectsModulates cell signaling pathwaysInfluences gene expression and metabolism

Mechanism of Action

GBR-12783 selectively inhibits dopamine reuptake by binding to dopamine transporters. This leads to increased extracellular dopamine levels, affecting mood, motivation, and reward pathways. The compound’s mechanism involves interactions with the dopamine transporter protein and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of GBR 12935 are best contextualized by comparing it to analogs and related DAT inhibitors. Below is a detailed analysis:

Structural Analogs

Compound Name Substituents (N-1 / N-4) Key Modifications vs. GBR 12935 Reference
GBR 12909 Bis(4-fluorophenyl)methoxyethyl / 3-phenylpropyl Fluorination of diphenyl groups
GBR 12783 (GBR 12935) Diphenylmethoxyethyl / 3-phenyl-2-propenyl Allyl chain instead of propyl
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine Diphenylmethoxyethyl / 3-phenylpropyl Propyl chain instead of allyl
Flunarizine Bis(4-fluorophenyl)methyl / 3-phenyl-2-propenyl Fluorinated diphenylmethyl group
Cinnarizine Diphenylmethyl / 3-phenyl-2-propenyl Non-fluorinated analog of flunarizine

Binding Affinity and Selectivity

  • GBR 12935: Exhibits a DAT binding affinity (Ki) in the low nanomolar range (1–5 nM) with >100-fold selectivity over serotonin (SERT) and norepinephrine (NET) transporters .
  • GBR 12909 : Fluorination enhances DAT affinity (Ki ~0.5 nM) and reduces off-target interactions with CYP2D6 enzymes, improving metabolic stability .
  • Flunarizine : Primarily a calcium channel blocker but shares structural similarity with GBR 12933. Its DAT affinity is negligible, highlighting the critical role of the diphenylmethoxyethyl group in DAT specificity .

Pharmacokinetics and Metabolism

  • GBR 12935: Forms two sequential complexes with DAT, contributing to prolonged inhibition .
  • GBR 12909 : Fluorinated derivatives exhibit slower hepatic clearance and reduced CYP2D6 interactions, making them preferable for long-acting therapeutic applications .
  • Cinnarizine/Flunarizine : Undergo cytochrome P450-mediated oxidation, with flunarizine’s fluorinated groups reducing metabolic clearance compared to cinnarizine .

Therapeutic Potential

  • GBR 12935/12909 : Investigated as cocaine addiction therapeutics due to their ability to block dopamine reuptake without psychostimulant effects .
  • Flunarizine/Cinnarizine : Used clinically for migraine and vertigo, demonstrating that structural analogs can diverge in therapeutic applications despite shared scaffolds .

Key Research Findings

Substituent Effects: The allyl group in GBR 12935 enhances DAT binding kinetics compared to propyl-chain analogs . Fluorination (as in GBR 12909) increases DAT affinity and reduces metabolic degradation . Replacement of the diphenylmethoxy group with benzoyl or morpholino groups abolishes DAT activity .

Species-Specific Differences :

  • Rat studies show GBR 12935 increases extracellular dopamine to 350% of baseline, while GBR 12909 achieves 400%, correlating with fluorination-enhanced potency .

Irreversible Inhibition: Derivatives like DEEP-NCS (a GBR 12935 analog) act as irreversible DAT inhibitors, useful for studying transporter turnover rates .

Discussion of Contradictions and Limitations

  • CYP2D6 Interactions : GBR 12935’s binding to CYP2D6 may limit its clinical utility due to drug-drug interactions .
  • Species Variability : DAT binding and metabolic profiles differ between rodents and humans, complicating translational research .
  • Structural-Activity Gaps: Minor substituent changes (e.g., allyl vs. propyl) dramatically alter pharmacokinetics, necessitating precise synthetic optimization .

Biological Activity

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine, commonly referred to as GBR-12783, is a compound of significant interest in pharmacology due to its interactions with neurotransmitter transporters and potential therapeutic applications. This article explores its biological activity, focusing on its binding affinities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C28H32N2O
Molecular Weight: 412.57 g/mol
CAS Registry Number: 67469-57-2

The compound features a piperazine core substituted with a diphenylmethoxyethyl group and a propenyl side chain, contributing to its unique pharmacological properties.

GBR-12783 primarily interacts with the dopamine transporter (DAT) and the serotonin transporter (SERT) . Research indicates that variations in the substituents on the phenylpropyl side chain significantly influence binding affinity to these transporters.

Binding Affinity Studies

A study conducted on various analogs of GBR-12783 revealed that:

  • Compounds with specific substitutions at the C2 position of the phenylpropyl side chain exhibited enhanced affinity for DAT.
  • The presence of lone-pair electrons in certain configurations improved DAT binding, while steric hindrance negatively impacted it .

Structure-Activity Relationships (SAR)

The SAR analysis highlights how different substituents affect biological activity:

Substituent Position Effect on DAT Binding Effect on SERT Binding
C2Enhanced affinity with S-configurationsVariable effects
C3Minimal impact from lone pairs; sp² hybridized groups detrimentalLess pronounced effects

This information is crucial for designing new derivatives with improved selectivity and efficacy .

Antidepressant Effects

In clinical settings, GBR-12783 has been evaluated for its potential antidepressant effects. A study demonstrated that it could enhance dopaminergic activity, suggesting possible applications in treating depression and other mood disorders .

Anticancer Activity

Recent investigations into the anticancer properties of piperazine derivatives, including GBR-12783, have shown promising results. The compound's ability to inhibit tumor growth was assessed using various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Toxicological Profile

While GBR-12783 shows potential therapeutic benefits, its safety profile must also be considered. Preliminary assessments indicate low toxicity levels; however, comprehensive toxicological studies are necessary to fully understand its safety in clinical applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine, and how is reaction progress monitored?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative approach involves:

  • Stepwise alkylation : Reacting piperazine derivatives with propargyl or allyl bromides in acetonitrile under reflux (24–48 hours) with triethylamine as a base .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O biphasic system to form triazole intermediates, monitored by TLC (hexane:ethyl acetate, 1:2) .
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization (ethanol) for final isolation .

Basic: How are structural features of this compound validated experimentally?

Answer:

  • Spectroscopy : ESI-MS (e.g., m/z 315.02 for [M+H]⁺) and ¹H/¹³C NMR to confirm substituent integration and stereochemistry.
  • Crystallography : Single-crystal X-ray diffraction (e.g., chair conformation of piperazine ring with puckering parameters Q = 0.591, θ = 1.7°) .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) .

Advanced: What strategies improve synthetic yield and purity, particularly when scaling reactions?

Answer:

  • Catalyst optimization : Increasing CuSO₄·5H₂O loading (0.3–0.5 equiv.) enhances CuAAC efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution kinetics .
  • Controlled crystallization : Slow evaporation from ethanol yields high-purity crystals (39–70% recovery) .
  • Contradictions : Lower yields (e.g., 39% vs. 70% ) may arise from steric hindrance or competing side reactions; iterative TLC monitoring mitigates this .

Advanced: How do structural modifications influence biological activity in related piperazine derivatives?

Answer:

  • Substituent effects : Fluorine at the benzyl position (e.g., 2-fluorobenzyl) enhances anticancer activity by increasing lipophilicity and target affinity .
  • Propenyl group : The 3-phenyl-2-propenyl moiety improves binding to dopamine receptors, as seen in SAR studies of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives .
  • Diphenylmethoxyethyl chain : Enhances blood-brain barrier permeability in neuroactive analogs .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to dopamine D3 receptors (e.g., glide scores < -8 kcal/mol for high affinity) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations : Assess conformational dynamics of the piperazine ring in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Basic: What physicochemical properties are critical for pharmacological profiling?

Answer:

  • Lipophilicity : LogP ~3.5 (estimated via ChemDraw) influences membrane permeability.
  • Solubility : Moderate aqueous solubility (0.1–1 mg/mL in PBS) due to the diphenylmethoxy group .
  • Melting point : 114–116°C (analogous to 6-methoxy-3,4-dihydro-2-naphthalenone derivatives) .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Purity validation : Use orthogonal methods (HPLC, NMR) to rule out impurities >2% .
  • Target selectivity profiling : Screen against related receptors (e.g., serotonin 5-HT₂A vs. dopamine D3) to confirm specificity .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(Diphenylmethyl)oxyethyl]-4-(3-phenylprop-2-enyl)piperazine

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